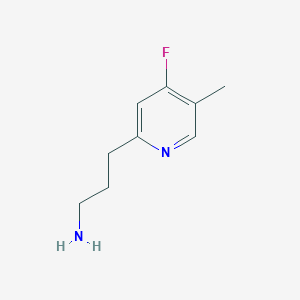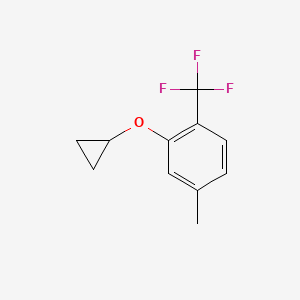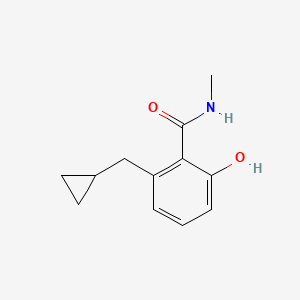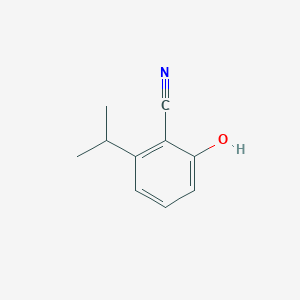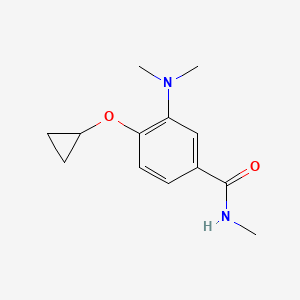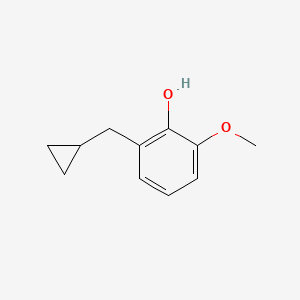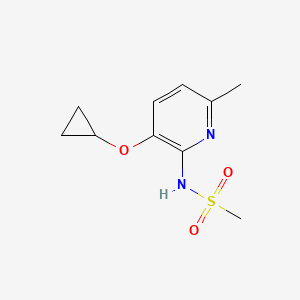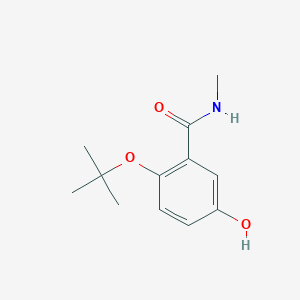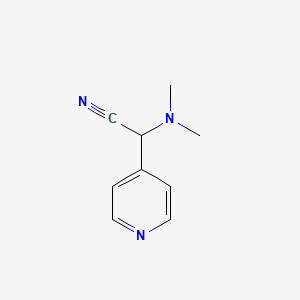
Ethyl (6-amino-5-formylpyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-amino-5-formylpyridin-2-YL)acetate is a heterocyclic compound that features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The process may include:
Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.
Formylation: Introduction of the formyl group via a Vilsmeier-Haack reaction.
Esterification: Finally, esterification with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a more reactive intermediate.
Major Products
Oxidation: Ethyl (6-amino-5-carboxypyridin-2-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (6-amino-5-formylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (6-amino-5-formylpyridin-2-YL)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can be compared with other pyridine derivatives such as:
Ethyl (6-amino-5-carboxypyridin-2-YL)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate: Contains a hydroxymethyl group instead of a formyl group.
Ethyl (6-amino-5-methylpyridin-2-YL)acetate: Features a methyl group instead of a formyl group.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 2-(6-amino-5-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)5-8-4-3-7(6-13)10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) |
Clé InChI |
MBLJOEHIFRDMRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=C(C=C1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


